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Compound of Interest

Compound Name: CBZ-D-Methionine

Cat. No.: B554496

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-a-
Carbobenzyloxy-D-methionine (CBZ-D-Methionine), an important protected amino acid
derivative crucial in peptide synthesis and drug development. This document details the
synthetic protocol, purification methods, and extensive characterization data.

Introduction

N-protected amino acids are fundamental building blocks in solid-phase and solution-phase
peptide synthesis. The carbobenzyloxy (CBZ or Z) group is a widely used protecting group for
the a-amino functionality of amino acids due to its stability under various reaction conditions
and its facile removal by catalytic hydrogenation. CBZ-D-Methionine, in particular, serves as a
key intermediate for the incorporation of the D-methionine residue into peptide chains. The D-
enantiomer is of significant interest in the design of peptides with modified biological activity
and increased resistance to enzymatic degradation.

This technical guide outlines a reliable method for the synthesis of CBZ-D-Methionine via the
Schotten-Baumann reaction, followed by a thorough characterization using various analytical
techniques.

Experimental Workflow
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The overall process for the synthesis and characterization of CBZ-D-Methionine is depicted
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Caption: Experimental workflow for the synthesis and characterization of CBZ-D-Methionine.

Synthesis of CBZ-D-Methionine

The synthesis of CBZ-D-Methionine is achieved through the N-protection of D-methionine
using benzyl chloroformate under Schotten-Baumann conditions. This reaction involves the
acylation of the amino group in an aqueous basic solution.

Materials and Reagents

o D-Methionine

e Benzyl chloroformate (Cbz-Cl)
e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

o Ethyl acetate

e Hexane

» Dichloromethane

e Anhydrous magnesium sulfate

o Deionized water

Experimental Protocol

o Dissolution of D-Methionine: In a round-bottom flask equipped with a magnetic stirrer,
dissolve D-methionine in a 1 M aqueous solution of sodium hydroxide at 0-5 °C (ice bath).

e Schotten-Baumann Reaction: While maintaining the temperature at 0-5 °C, slowly and
simultaneously add benzyl chloroformate and a 2 M aqueous solution of sodium hydroxide to
the stirring solution. The pH of the reaction mixture should be maintained between 9 and 10.
The addition is typically done dropwise over a period of 1-2 hours.
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o Reaction Completion: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for an additional 2-3 hours.

o Work-up: Transfer the reaction mixture to a separatory funnel and wash with
dichloromethane to remove any unreacted benzyl chloroformate and benzyl alcohol.

 Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of
approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of CBZ-D-
Methionine should form.

« |solation of Crude Product: Collect the crude product by vacuum filtration and wash
thoroughly with cold deionized water.

 Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl
acetate/hexane, to obtain pure CBZ-D-Methionine.

e Drying: Dry the purified product under vacuum to a constant weight.

Characterization of CBZ-D-Methionine

The identity and purity of the synthesized CBZ-D-Methionine are confirmed by various
analytical methods. The expected data, based on the known characteristics of the L-
enantiomer and general principles of spectroscopy, are summarized below.

Physical Properties

Parameter Value Reference
Molecular Formula C13H17NO4S N/A
Molecular Weight 283.34 g/mol N/A
Melting Point 69 °C [1]
Specific Rotation ([a]D) +26° (c=1, MeOH) [1]
Appearance WTidte to off-white crystalline o

soli

Spectroscopic Data
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The proton NMR spectrum is a key tool for confirming the structure of the synthesized

compound.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.35 m 5H
(CeH5s)
Benzylic protons (-
~5.10 S 2H yiep (
CH2z-Ph)
~4.40 m 1H a-CH
~2.50 t 2H y-CH2
~2.10 S 3H S-CHs
~2.00 m 2H B-CH:

The carbon NMR spectrum provides further confirmation of the carbon framework.

Chemical Shift (6, ppm)

Assignment

~175 C=0 (Carboxylic acid)
~156 C=0 (Carbamate)

~136 Aromatic C (quaternary)
~128.5 Aromatic CH

~128.0 Aromatic CH

~67 Benzylic CH2

~54 a-CH

~31 y-CH:z

~30 B-CH:

~15 S-CHs
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The FTIR spectrum shows characteristic absorption bands for the functional groups present in
the molecule.

Wavenumber (cm~?) Intensity Assignment

~3300 Broad O-H stretch (Carboxylic acid)
~3030 Medium C-H stretch (Aromatic)

~2920 Medium C-H stretch (Aliphatic)

~1710 Strong C=0 stretch (Carboxylic acid)
~1690 Strong C=0 stretch (Carbamate)
~1530 Strong N-H bend

~1250 Strong C-O stretch

Mass spectrometry confirms the molecular weight of the compound.

miz lon

284.0951 [M+H]*

306.0770 [M+Na]*
Conclusion

This technical guide provides a detailed protocol for the synthesis of CBZ-D-Methionine and a
comprehensive summary of its characterization data. The presented methods are robust and
can be readily implemented in a standard organic chemistry laboratory. The availability of well-
characterized CBZ-D-Methionine is essential for researchers engaged in the synthesis of D-
amino acid-containing peptides for various applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Synthesis and Characterization of CBZ-D-Methionine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554496#synthesis-and-characterization-of-cbz-d-
methionine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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